2-(Bromomethyl)-5-(trifluoromethyl)furan
Description
2-(Bromomethyl)-5-(trifluoromethyl)furan (CAS 17515-77-4) is a brominated furan derivative characterized by a bromomethyl (-CH₂Br) group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. Its molecular formula is C₆H₄BrF₃O, with a molecular weight of 228.995 g/mol and a density of 1.693 g/cm³. The compound has a boiling point of 38–39°C at 3 mmHg, indicating moderate volatility under reduced pressure . It is synthesized via radical bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBH) and AIBN as a catalyst, yielding 50% after vacuum distillation . Its structure is confirmed by ¹H NMR (δ 6.78 and 6.52 ppm for furan protons; δ 4.50 ppm for -CH₂Br) .
This compound is widely used as a building block in pharmaceuticals, such as nicotinamide derivatives , isoxazole-based inhibitors , and chalcone antibiotics . The trifluoromethyl group enhances electrophilicity, making it reactive in nucleophilic substitutions, while the bromomethyl group facilitates cross-coupling reactions.
Structure
2D Structure
Properties
IUPAC Name |
2-(bromomethyl)-5-(trifluoromethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3O/c7-3-4-1-2-5(11-4)6(8,9)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHVBNGRNNVEMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383251 | |
| Record name | 2-(bromomethyl)-5-(trifluoromethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17515-77-4 | |
| Record name | 2-(bromomethyl)-5-(trifluoromethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromomethyl)-5-(trifluoromethyl)furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Metal-Free Bromination Using Molecular Bromine
A metal-free approach for synthesizing 2-bromo-3-(bromomethyl)naphthalene demonstrates the feasibility of using molecular bromine (Br₂) in dichloromethane. While untested for furans, this method could theoretically be adapted by substituting naphthalene derivatives with 2-(trifluoromethyl)-5-methylfuran.
Proposed Conditions :
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Solvent : Chloroform or dichloromethane
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Reagent : Br₂ (1.1 eq.)
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Catalyst : Light or heat
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Challenges : Controlling regioselectivity and avoiding ring bromination.
Comparative Analysis of Preparation Methods
*Reported for a structurally related compound.
Reaction Optimization and Scale-Up Considerations
Scientific Research Applications
Organic Synthesis
2-(Bromomethyl)-5-(trifluoromethyl)furan serves as an essential building block in the synthesis of more complex organic molecules. Its reactive bromomethyl group allows for various substitution reactions, making it valuable in developing pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound's trifluoromethyl group is known to enhance the biological activity of drugs by improving their metabolic stability and lipophilicity. Research has indicated that derivatives of this compound exhibit significant biological activities, including anti-inflammatory and anticancer properties. For example, studies have shown that compounds derived from this furan can interact with specific biological pathways, making them candidates for further pharmacological investigation.
Biological Probes
In biological research, this compound is utilized as a probe to study enzyme mechanisms and metabolic pathways. Its ability to react with various nucleophiles allows researchers to investigate its interactions within biological systems, providing insights into enzyme kinetics and mechanisms of action.
Specialty Chemicals Production
The compound is employed in producing specialty chemicals due to its unique properties, including high thermal stability and resistance to chemical degradation. These characteristics make it suitable for applications in coatings, adhesives, and other materials requiring durability under harsh conditions.
Case Study 1: Synthesis of Fluorinated Furans
A study documented a palladium-catalyzed cross-coupling reaction involving trifluoroacetoxydiene and various brominated dienes, showcasing the utility of furan derivatives like this compound in synthesizing fluorinated compounds with potential pharmaceutical applications.
Research focusing on the biological activities of furan derivatives highlighted that compounds similar to this compound exhibited promising anticancer activity through mechanisms involving apoptosis induction in cancer cells. This study underscores the potential therapeutic applications of this compound in cancer treatment strategies.
Mechanism of Action
The mechanism by which 2-(Bromomethyl)-5-(trifluoromethyl)furan exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in its intended application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
- Key Observations: The trifluoromethyl group increases molecular weight and lipophilicity (logP ≈ 2.3 for non-brominated analog ) compared to nitro or saturated furan derivatives. The bromomethyl group contributes to higher density and reactivity, as seen in this compound’s use in diverse syntheses.
Stability and Handling
Biological Activity
Overview
2-(Bromomethyl)-5-(trifluoromethyl)furan, often referred to as BMTF, is an organic compound characterized by a furan ring with a bromomethyl group at the 2-position and a trifluoromethyl group at the 5-position. This unique structure contributes to its diverse biological activities and applications in pharmaceutical and agrochemical research.
The molecular formula of this compound is with a molecular weight of approximately 227.00 g/mol. The presence of both bromine and trifluoromethyl groups enhances its reactivity, making it suitable for various chemical transformations.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.00 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with biological targets through the trifluoromethyl group, which can enhance lipophilicity and metabolic stability. The compound has shown potential in various biochemical pathways, including:
- Nucleophilic Substitution Reactions : The bromine atom can be substituted by various nucleophiles, facilitating further chemical modifications.
- Quorum Sensing Inhibition : Preliminary studies indicate that furan derivatives may inhibit microbial quorum sensing, potentially leading to applications in antimicrobial development.
Antimicrobial Properties
Research has indicated that furan derivatives, including BMTF, exhibit significant antimicrobial activity. A study highlighted that similar compounds could disrupt microbial communication and biofilm formation, particularly against Staphylococcus epidermidis , suggesting potential applications in treating infections related to biofilms.
Anticancer Activity
There is emerging evidence that furan derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to BMTF have shown high antiproliferative activity against breast adenocarcinoma cells (MCF-7 and MDA-MB-231), particularly under hypoxic conditions . This suggests that BMTF could be explored for its potential anticancer properties.
Case Studies
- Inhibition of Microbial Growth : A study investigating the effects of furan derivatives on microbial growth demonstrated that certain derivatives significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.25 to 10 μg/mL, comparable to standard antibiotics like ciprofloxacin .
- Antiproliferative Effects : In vitro studies have shown that derivatives of BMTF can induce apoptosis in cancer cells at submicromolar concentrations, indicating a promising avenue for cancer therapy .
Q & A
Q. Advanced Research Focus
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. emphasizes segregating waste to avoid reactive byproducts .
- Handling : Use anhydrous conditions and minimize exposure to light/moisture. Decomposition pathways (e.g., bromine loss) can be monitored via periodic HPLC analysis .
How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound?
Q. Advanced Research Focus
- Cross-validation : Compare ESI-MS, NMR, and HPLC data. For example, in , a derivative with 82% HPLC purity showed a clean ESI-MS spectrum, whereas lower purity (72%) correlated with additional peaks, suggesting incomplete purification .
- Isolation of byproducts : Flash chromatography (e.g., ethyl acetate/hexanes in ) helps isolate intermediates for structural confirmation .
What computational methods are effective in predicting the reactivity of this compound in target synthesis?
Q. Advanced Research Focus
- Molecular docking : Used to predict interactions with biological targets (e.g., enzyme inhibitors). references retrosynthesis scoring for furan-based compounds in antiviral research .
- DFT calculations : Model transition states in nucleophilic substitution reactions to optimize leaving-group efficiency (bromine vs. other halogens).
What role does this compound play in designing enzyme inhibitors or pharmacological agents?
Application-Focused Research
The compound serves as a versatile electrophile for synthesizing sulfur-containing pharmacophores. highlights its use in creating CXCR1/2 antagonists, where the trifluoromethyl group enhances metabolic stability and binding affinity . Derivatives in also show anticonvulsant activity, suggesting broader utility in CNS drug discovery .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
